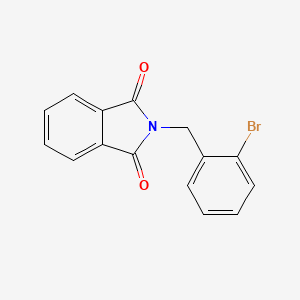

2-(2-Bromobenzyl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

Molekularformel |

C15H10BrNO2 |

|---|---|

Molekulargewicht |

316.15 g/mol |

IUPAC-Name |

2-[(2-bromophenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H10BrNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |

InChI-Schlüssel |

QKLBSIUUGLLJIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The biological and physicochemical properties of phthalimide derivatives are highly dependent on substituent type and position. Key structural analogues include:

Key Observations :

- Ortho vs. Para Halogenation : Ortho-substituted bromobenzyl derivatives (e.g., 2-(2-bromobenzyl)) exhibit enhanced tyrosinase inhibition compared to para-substituted analogues, likely due to optimized steric interactions within enzyme active sites .

- Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) increases electrophilicity, whereas methoxy groups (electron-donating) may improve solubility but reduce enzyme binding affinity .

Physical and Spectral Properties

Melting points and spectral data reflect structural differences:

Note: Ortho-substituted bromobenzyl derivatives likely exhibit lower melting points than para-substituted isomers due to reduced crystallinity, though direct data for 2-(2-bromobenzyl)isoindoline-1,3-dione is lacking.

Structure-Activity Relationships (SAR)

- Halogen Position : Ortho-bromo substitution enhances tyrosinase inhibition by fitting into hydrophobic enzyme pockets, whereas para-substituted analogues may exhibit reduced activity .

- Substituent Bulk : Bulky groups (e.g., indole-acryloyl) improve cholinesterase binding but reduce solubility .

- Electron Effects : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, critical for covalent or polar interactions with enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-bromobenzyl)isoindoline-1,3-dione derivatives, and how are their yields optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions using potassium phthalimide and brominated alkyl/aryl halides in polar aprotic solvents like DMF. For example, analogous brominated isoindoline-1,3-diones are synthesized by reacting 1,2-dibromoethane with potassium phthalimide at room temperature, achieving yields up to 86% . Optimization involves controlling reaction time, stoichiometry, and purification via recrystallization (e.g., using ethanol for slow evaporation to obtain crystalline products).

- Characterization : Products are confirmed using 1H/13C NMR, IR, and HRMS, with typical melting points ranging between 78–142°C depending on substituents .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

- 1H NMR : The aromatic protons of the isoindoline-1,3-dione core appear as multiplet signals at δ 7.8–7.6 ppm. The benzylic CH2 group adjacent to bromine shows splitting patterns (e.g., δ 4.3–4.5 ppm for BrCH2 groups), while coupling constants confirm spatial arrangements .

- 13C NMR : The carbonyl carbons (C=O) resonate at δ 167–170 ppm. The brominated benzyl carbon (C-Br) appears at δ 30–40 ppm, with aromatic carbons in the δ 120–135 ppm range .

- IR : Strong C=O stretching vibrations at 1700–1770 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, particularly in enzyme inhibition?

- Mechanistic Insight : The bromobenzyl group enhances steric bulk and electrophilicity, enabling competitive inhibition of enzymes like tyrosinase. For example, derivatives with brominated benzyl substituents exhibit IC50 values of ~26 μM against tyrosinase due to hydrophobic interactions and halogen bonding in the enzyme's active site .

- Structure-Activity Relationship (SAR) : Modifications to the benzyl group (e.g., electron-withdrawing substituents like Br) improve binding affinity, while chain length adjustments (e.g., propyl vs. ethyl linkers) alter steric compatibility .

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?

- Case Study : Single-crystal X-ray diffraction (SC-XRD) reveals non-hydrogen interactions (e.g., Br⋯O contacts at 3.3–3.5 Å) and π-π stacking (centroid distances: 3.5–4.0 Å), which NMR alone cannot resolve. For example, SC-XRD confirmed three distinct conformers of 2-(2-bromoethyl)isoindoline-1,3-dione in the asymmetric unit, explaining split NMR signals .

- Validation : SC-XRD data (space group, unit cell parameters) are cross-validated with density functional theory (DFT) calculations to correlate experimental and theoretical bond lengths/angles .

Q. What experimental strategies address low yields in synthesizing this compound analogs?

- Optimization Tactics :

- Catalysis : Pyridine or DABCO can enhance nucleophilic substitution rates in reactions involving brominated precursors .

- Solvent Effects : Polar solvents (DMF, acetonitrile) improve solubility of potassium phthalimide, while protic solvents (n-propanol) stabilize intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization removes byproducts like unreacted phthalimide .

Q. How do researchers analyze the inhibitory kinetics of this compound derivatives against target enzymes?

- Kinetic Assays :

- Competitive Inhibition : Lineweaver-Burk plots show intersecting lines at the y-axis, indicating competition with substrate binding. For example, derivative 6m exhibited a competitive inhibition constant (Ki) of 12.5 μM against tyrosinase .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., His263 in tyrosinase) interacting with the bromobenzyl group, validating kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.